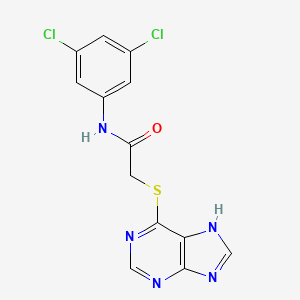![molecular formula C12H13N3O3S B15117929 Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate](/img/structure/B15117929.png)
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate is a complex organic compound that features a pyridine ring substituted with a cyano group and a sulfanylacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate typically involves the reaction of 3-cyanopyridine-2-thiol with ethyl 2-bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate exerts its effects is primarily through its interaction with biological macromolecules. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The ester group allows for easy modification, enabling the compound to be tailored for specific applications.
Comparación Con Compuestos Similares
Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate can be compared with other similar compounds such as:
Ethyl 2-(3-cyanopyridin-2-yl)acetate: Lacks the sulfanylacetamido group, making it less versatile in terms of chemical reactivity.
3-Cyanopyridine-2-thiol: Lacks the ester and amido groups, limiting its applications in medicinal chemistry.
Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate: Contains an ether linkage instead of a sulfanyl group, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H13N3O3S |
|---|---|
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(3-cyanopyridin-2-yl)sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-11(17)7-15-10(16)8-19-12-9(6-13)4-3-5-14-12/h3-5H,2,7-8H2,1H3,(H,15,16) |
Clave InChI |
CPYFBBCELGWZGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15117850.png)
![2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117855.png)
![5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B15117863.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15117867.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(4-ethoxyphenyl)pyridazine](/img/structure/B15117869.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(2-methylphenyl)ethan-1-one](/img/structure/B15117877.png)

![2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15117884.png)
![2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117892.png)
![3-(4-Ethoxyphenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B15117902.png)
![N-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15117906.png)
![2-{4-[6-(Difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B15117920.png)
![6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117941.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B15117948.png)
